molecular formula C36H30Cl2CoP2 B081511 Dichlorobis(triphenylphosphin)kobalt(II) CAS No. 14126-40-0

Dichlorobis(triphenylphosphin)kobalt(II)

Katalognummer: B081511
CAS-Nummer: 14126-40-0
Molekulargewicht: 654.4 g/mol
InChI-Schlüssel: OPRPFIIIFJLFCE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichlorobis(triphenylphosphine)cobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_3P ]_2CoCl_2). It is a cobalt complex where cobalt is bonded to two chloride ions and two triphenylphosphine ligands. This compound is known for its vibrant blue color and is widely used as a catalyst in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Dichlorobis(triphenylphosphine)cobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions, where it facilitates the transformation of these molecules into the desired products.

Mode of Action

As a catalyst, Dichlorobis(triphenylphosphine)cobalt(II) interacts with its targets by lowering the activation energy of the reaction, thus accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can facilitate multiple reactions consecutively.

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(triphenylphosphine)cobalt(II) depend on the specific reactions it is used to catalyze. For instance, it can be used in three-component coupling reactions, epoxidation reactions, hydrovinylation of styrene, cross-coupling reactions, dimerization reactions, and oxidation reactions . The downstream effects of these reactions vary widely and depend on the specific reactants and products involved.

Pharmacokinetics

For instance, it is insoluble in water , which can affect its use in certain reactions.

Result of Action

The result of Dichlorobis(triphenylphosphine)cobalt(II)'s action is the facilitation of chemical reactions, leading to the formation of the desired products more quickly and efficiently than would be possible without the catalyst .

Action Environment

The action of Dichlorobis(triphenylphosphine)cobalt(II) can be influenced by various environmental factors. For example, the presence of water or certain other solvents can impact its effectiveness due to its insolubility in water . Additionally, factors such as temperature and pressure can also affect the rate of the catalyzed reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(triphenylphosphine)cobalt(II) can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving cobalt(II) chloride in a suitable solvent such as ethanol or methanol, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for dichlorobis(triphenylphosphine)cobalt(II) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with considerations for scaling up the process. This includes maintaining an inert atmosphere and using larger quantities of reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis(triphenylphosphine)cobalt(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)cobalt(II) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dichlorobis(triphenylphosphine)cobalt(II) is unique due to its specific electronic properties and reactivity profile, which are influenced by the cobalt center and the triphenylphosphine ligands. Its ability to participate in a wide range of catalytic reactions makes it a valuable compound in both academic and industrial research .

Eigenschaften

CAS-Nummer

14126-40-0

Molekularformel

C36H30Cl2CoP2

Molekulargewicht

654.4 g/mol

IUPAC-Name

cobalt(2+);triphenylphosphane;dichloride

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

OPRPFIIIFJLFCE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorobis(triphenylphosphine)cobalt(II)
Reactant of Route 2
Dichlorobis(triphenylphosphine)cobalt(II)
Reactant of Route 3
Dichlorobis(triphenylphosphine)cobalt(II)
Reactant of Route 4
Dichlorobis(triphenylphosphine)cobalt(II)
Reactant of Route 5
Dichlorobis(triphenylphosphine)cobalt(II)
Reactant of Route 6
Dichlorobis(triphenylphosphine)cobalt(II)
Customer
Q & A

Q1: What insights do the studies offer regarding the structural characterization of Dichlorobis(triphenylphosphine)cobalt(II)?

A1: While the exact molecular formula and weight aren't explicitly provided in the abstracts, one study focuses on deriving dipolar nuclear magnetic resonance shifts directly from single-crystal magnetic susceptibilities of Dichlorobis(triphenylphosphine)cobalt(II) []. This suggests the compound's paramagnetic nature and provides a method to analyze its magnetic anisotropy, a crucial aspect influencing its interactions and reactivity. Another study investigates the polarized spectrum of Dichlorobis(triphenylphosphine)cobalt(II) [], offering valuable information about its electronic structure and how it interacts with light. This spectroscopic data is vital for understanding the compound's behavior in various chemical environments.

Q2: How does Dichlorobis(triphenylphosphine)cobalt(II) interact with other molecules, specifically crown ethers?

A2: A research paper directly investigates the "Complexations of dichlorobis(triphenylphosphine)cobalt(II) with crown ethers" []. This study likely explores the coordination chemistry of the compound, examining how the central cobalt atom interacts with the oxygen atoms in crown ethers to form complexes. Understanding these interactions is critical for predicting the compound's behavior in systems containing crown ethers and could have implications for designing specific reactions or separation processes.

Q3: Are there any computational chemistry approaches mentioned in the research that could be applied to Dichlorobis(triphenylphosphine)cobalt(II)?

A3: Although no studies explicitly mention computational modeling for this specific compound, the use of single-crystal magnetic susceptibilities to derive NMR shifts in one study [] suggests that computational methods could be implemented. Techniques like Density Functional Theory (DFT) calculations could be employed to model the electronic structure and predict spectroscopic properties of Dichlorobis(triphenylphosphine)cobalt(II), further refining our understanding of its behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.